3-(1-Methylcyclopropyl)butan-2-one
Description
Properties
CAS No. |
80345-18-2 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)butan-2-one |
InChI |
InChI=1S/C8H14O/c1-6(7(2)9)8(3)4-5-8/h6H,4-5H2,1-3H3 |
InChI Key |
CDPMUTAUVYUFTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)C1(CC1)C |
Origin of Product |
United States |
Preparation Methods
Two-Phase Reaction System
Dibromocarbene addition to unsaturated alcohols or ketones provides direct access to cyclopropane rings. For example, 3-methyl-2-buten-1-ol undergoes dibromocyclopropanation in a biphasic system (aqueous NaOH/CHBr₃), yielding dibromocyclopropane derivatives (Fig. 1).
Reaction Conditions :
Mechanistic Insights
Dibromocarbene (CBr₂) inserts into double bonds via a concerted [2+1] cycloaddition, forming the cyclopropane ring. Steric effects from the methyl group favor trans-diastereomers, though mixtures are common (e.g., 1:1 to 3:1 ratios).
Example Synthesis :
- Substrate : 3-Penten-2-one
- Cyclopropanation : React with CHBr₃/NaOH to form 3-(1-methylcyclopropyl)butan-2-one.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) yields the product as a colorless oil.
Friedel-Crafts Acylation for Ketone Installation
Acylation of Cyclopropane Derivatives
Friedel-Crafts acylation introduces ketone groups adjacent to cyclopropane rings. In a patent synthesis of duloxetine intermediates, 3-chloropropionyl chloride reacts with thiophene to form a ketone precursor, which is subsequently aminated.
Adaptation for Target Compound :
- Substrate : 1-Methylcyclopropane
- Acylation : React with 3-chloropropionyl chloride/AlCl₃ to form 3-(1-methylcyclopropyl)propanoyl chloride.
- Hydrolysis : Convert acyl chloride to ketone via aqueous workup.
Challenges :
- Competitive ring-opening of cyclopropane under Lewis acid conditions.
- Low regioselectivity in unsymmetrical systems.
Stereoselective Enolate Cyclization
Silyl Ether-Mediated Cyclization
Enolate cyclization of silyl ethers enables stereocontrolled synthesis of cyclopropyl ketones. For example, treatment of silyl ether 21 with potassium tert-butoxide generates a trisubstituted cyclopropane with 94:6 diastereoselectivity (Scheme 1).
Procedure :
- Enolate Formation : Deprotonate silyl ether with KOtBu.
- Cyclization : Intramolecular attack forms cyclopropane ring.
- Workup : Acidic hydrolysis yields ketone.
Advantages :
- High stereocontrol (up to 94% de).
- Compatible with chiral auxiliaries for enantioselective synthesis.
Experimental Data and Optimization
Comparative Yields and Diastereoselectivity
| Method | Substrate | Yield (%) | Diastereomer Ratio | Reference |
|---|---|---|---|---|
| Dibromocarbene Addition | 3-Penten-2-one | 77 | 1:1 | |
| Friedel-Crafts Acylation | 1-Methylcyclopropane | 65 | N/A | |
| Enolate Cyclization | Silyl ether 21 | 84 | 94:6 |
Spectral Characterization
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
- ¹H NMR : Cyclopropane protons appear as multiplet (δ 1.1–1.8 ppm); methyl groups resonate as singlets (δ 1.2–1.4 ppm).
- ¹³C NMR : Cyclopropane carbons at δ 14–35 ppm; ketone carbon at δ 210–220 ppm.
Challenges and Mechanistic Pitfalls
Diastereomer Formation
Dibromocarbene additions often yield diastereomeric mixtures due to non-selective carbene insertion. For example, 4-(2,2-dibromo-3,3-dimethylcyclopropyl)butan-2-ol is isolated as a 1:1 mixture, necessitating chromatography.
Ring-Opening Reactions
Cyclopropanes are strain-prone, leading to unintended ring-opening under acidic or high-temperature conditions. Friedel-Crafts acylation requires careful control of AlCl₃ stoichiometry to prevent degradation.
Applications and Derivatives
Pharmaceutical Intermediates
The compound’s cyclopropane-ketone motif is pivotal in synthesizing antidepressants like duloxetine, where enantioselective reductions of similar ketones yield chiral alcohols.
Materials Science
Cyclopropyl ketones serve as crosslinkers in polymer chemistry, enhancing thermal stability through ring-strain release mechanisms.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methylcyclopropyl)butan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydrazines
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Secondary alcohols
Substitution: Imines, hydrazones
Scientific Research Applications
3-(1-Methylcyclopropyl)butan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, its cyclopropyl group can participate in strain-release reactions, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Functional Group and Substituent Analysis
Structural and Reactivity Comparisons
- Cyclopropane vs.
- Ketone vs. Aldehyde : Unlike 2-methylbutanal and 3-methylbutanal (aldehydes), the target compound’s ketone group reduces polarity, likely lowering solubility in polar solvents.
- Steric Effects : The 1-methylcyclopropyl group may hinder nucleophilic attacks at the ketone carbonyl, contrasting with 2-methyl-3-buten-1-ol, where the hydroxyl group is more accessible.
Hypothetical Physical Properties
While experimental data (e.g., boiling points, solubility) for 3-(1-Methylcyclopropyl)butan-2-one is unavailable in the provided sources, comparisons can be inferred:
- Boiling Point: Likely higher than 3-methyl-2-butanone due to increased molecular weight and cyclopropane rigidity.
- Solubility : Lower water solubility than aldehyde analogs (e.g., 2-methylbutanal) due to reduced polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
